3-(3-Ethylphenoxy)pyrrolidine hydrochloride

CAS No.: 946681-79-4

Cat. No.: VC2638675

Molecular Formula: C12H18ClNO

Molecular Weight: 227.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946681-79-4 |

|---|---|

| Molecular Formula | C12H18ClNO |

| Molecular Weight | 227.73 g/mol |

| IUPAC Name | 3-(3-ethylphenoxy)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C12H17NO.ClH/c1-2-10-4-3-5-11(8-10)14-12-6-7-13-9-12;/h3-5,8,12-13H,2,6-7,9H2,1H3;1H |

| Standard InChI Key | IZJIYWGMTJMMPJ-UHFFFAOYSA-N |

| SMILES | CCC1=CC(=CC=C1)OC2CCNC2.Cl |

| Canonical SMILES | CCC1=CC(=CC=C1)OC2CCNC2.Cl |

Introduction

Chemical Identity and Structure

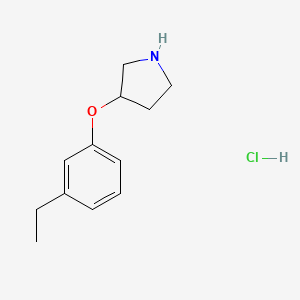

3-(3-Ethylphenoxy)pyrrolidine hydrochloride consists of a pyrrolidine ring connected to a 3-ethylphenoxy group through an oxygen atom. The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous environments compared to its free base form.

Basic Identification Data

| Parameter | Value |

|---|---|

| CAS Number | 946681-79-4 |

| Molecular Formula | C12H18ClNO |

| Molecular Weight | 227.73 g/mol |

| Parent Compound | 3-(3-Ethylphenoxy)pyrrolidine (CAS: 45075512) |

| PubChem CID | 46735723 |

Structural Identifiers

| Identifier Type | Value |

|---|---|

| IUPAC Name | 3-(3-ethylphenoxy)pyrrolidine;hydrochloride |

| InChI | InChI=1S/C12H17NO.ClH/c1-2-10-4-3-5-11(8-10)14-12-6-7-13-9-12;/h3-5,8,12-13H,2,6-7,9H2,1H3;1H |

| InChIKey | IZJIYWGMTJMMPJ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=CC=C1)OC2CCNC2.Cl |

Physical and Chemical Properties

3-(3-Ethylphenoxy)pyrrolidine hydrochloride possesses specific physicochemical properties that influence its behavior in various chemical and biological environments. Understanding these properties is crucial for predicting its interactions and potential applications.

Physical Properties

| Property | Value |

|---|---|

| Physical State | Solid |

| Storage Condition | Sealed in dry container at 2-8°C |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area (TPSA) | 21.26 |

| LogP | 2.4115 |

Chemical Characteristics

The compound contains two main reactive moieties: the pyrrolidine ring and the ethylphenoxy group. The pyrrolidine ring, being a cyclic amine, exhibits basicity and can participate in various chemical reactions typical of secondary amines. The ethylphenoxy group contributes to the compound's lipophilicity and influences its interactions with biological targets.

Chemical Reactivity

3-(3-Ethylphenoxy)pyrrolidine hydrochloride can participate in various chemical reactions due to the functional groups present in its structure.

Common Reactions

| Reaction Type | Description |

|---|---|

| Oxidation | Addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide |

| Reduction | Addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride |

| Substitution | Replacement of one functional group with another, particularly at the pyrrolidine nitrogen |

Reactivity Factors

The reactivity of this compound is influenced by both the pyrrolidine ring and the ethylphenoxy substituent. The secondary amine in the pyrrolidine ring can undergo N-alkylation, acylation, and other typical amine reactions. Additionally, the aromatic ring can participate in electrophilic aromatic substitution reactions, although such reactions would be directed by the existing ethyl and alkoxy substituents.

| Hazard Type | Classification |

|---|---|

| GHS Pictogram | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H315-H319-H320 (Causes skin irritation, serious eye irritation, eye irritation) |

| Precautionary Statements | P264-P280-P302+P352-P305+P351+P338-P362 |

Comparison with Similar Compounds

Comparing 3-(3-Ethylphenoxy)pyrrolidine hydrochloride with structurally related compounds provides insights into structure-activity relationships and potential applications.

Structural Analogues

| Compound | CAS Number | Key Structural Difference |

|---|---|---|

| 3-(3-Phenylpropoxy)pyrrolidine hydrochloride | 1185301-70-5 | Contains a phenylpropoxy group instead of ethylphenoxy |

| 3-(2-Ethylphenoxy)pyrrolidine hydrochloride | - | Ethyl group at position 2 instead of position 3 on the phenyl ring |

| 3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride | - | Contains a methoxyphenylethyl group instead of ethylphenoxy |

Functional Comparison

The position and nature of substituents on the phenyl ring can significantly influence the compound's biological activity and physicochemical properties. For instance, the position of the ethyl group (ortho, meta, or para) can affect the compound's steric properties and its interaction with biological targets. Similarly, the replacement of the ethyl group with other alkyl or functional groups can modulate the compound's lipophilicity, binding affinity, and biological activity .

Current Research Status and Future Directions

Research on 3-(3-Ethylphenoxy)pyrrolidine hydrochloride is still in its early stages, with most studies focusing on its synthesis, characterization, and potential applications rather than definitive biological or pharmacological activities.

Research Gaps

Current literature lacks comprehensive studies on:

-

Specific receptor binding profiles

-

Detailed pharmacokinetic and pharmacodynamic properties

-

In vivo efficacy in disease models

-

Structure-activity relationships with closely related analogues

Future Research Directions

Future research could focus on:

-

Evaluating the compound's effects on various cell lines to assess cytotoxicity and efficacy

-

Animal models to provide insights into the compound's therapeutic potential and safety profile

-

Modification of the basic structure to enhance biological activity or target specificity

-

Development of novel synthetic routes to improve yield and purity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume